Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Capacity vs. Amide Analog
The target imine compound (M) exhibits a computed LogP (cLogP) of 3.23 and zero hydrogen-bond donors (HBD), whereas its closest amide analog, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide (CAS 861212-74-0, Am), has a higher cLogP of 3.38 and one HBD [1]. According to Lipinski's Rule of Five, zero HBD is generally preferred for CNS drug design; the M compound's HBD-free profile may offer advantages in blood-brain barrier penetration prediction [2].
| Evidence Dimension | Lipophilicity (cLogP) and Hydrogen-Bond Donors (HBD) |
|---|---|
| Target Compound Data | cLogP 3.23; HBD 0 |
| Comparator Or Baseline | 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide (CAS 861212-74-0): cLogP 3.38; HBD 1 |
| Quantified Difference | ΔcLogP = -0.15; ΔHBD = -1 (target compound less lipophilic, zero HBD) |
| Conditions | Computed physicochemical properties; standard software prediction methods |
Why This Matters
The lower lipophilicity and absence of HBD in the target imine compared to its amide analog could reduce off-target binding, lower metabolic clearance, and improve CNS multiparameter optimization (MPO) scores, making it a strategically distinct choice for lead optimization in neuroscience programs.
- [1] PrenDB Database. Entry for 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzamide (CAS 861212-74-0). Available at: https://prendb.pharmazie.uni-marburg.de View Source
- [2] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
